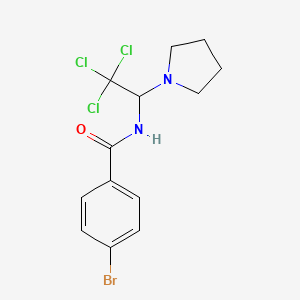
4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H14BrCl3N2O and its molecular weight is 400.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, supported by various research findings and case studies.
- Molecular Formula : C15H13BrCl3N
- Molecular Weight : 384.54 g/mol
- LogP : 5.5 (indicating high lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 2
Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor activity. The structure of this compound suggests potential interactions with cancer-related pathways:
- Mechanism of Action : The compound may inhibit specific kinases involved in tumor progression. Research on similar compounds has shown efficacy against BRAF(V600E) and EGFR pathways, which are critical in various cancers .
- Case Studies : In vitro studies demonstrated that related compounds with bromine substitutions exhibited enhanced cytotoxic effects in various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Activity
The anti-inflammatory properties of benzamide derivatives have been well-documented:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to reduce levels of TNF-alpha and nitric oxide in macrophages, indicating a potential for treating inflammatory diseases .
- Research Findings : A study highlighted that benzamide derivatives could suppress LPS-induced inflammation in murine models, suggesting therapeutic applications in conditions like rheumatoid arthritis .
Antibacterial Activity
The antibacterial effects of related compounds have also been investigated:
- Mechanism : The presence of halogen atoms (like bromine and chlorine) in the structure is known to enhance antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes .
- In Vitro Studies : Compounds with similar structures have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial activity was measured using minimum inhibitory concentration (MIC) assays .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-bromo-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrCl3N2O/c14-10-5-3-9(4-6-10)11(20)18-12(13(15,16)17)19-7-1-2-8-19/h3-6,12H,1-2,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFUYJNBINRBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrCl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














